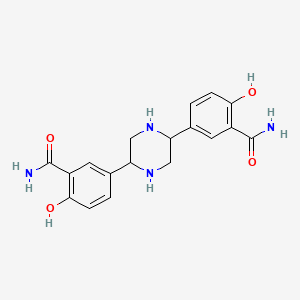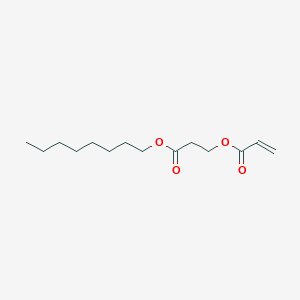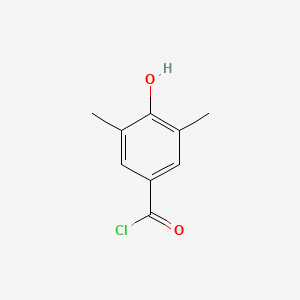
4-Hydroxy-3,5-dimethylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring hydroxyl and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Hydroxy-3,5-dimethylbenzoic acid. One common method includes reacting 4-Hydroxy-3,5-dimethylbenzoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
4-Hydroxy-3,5-dimethylbenzoic acid+SOCl2→4-Hydroxy-3,5-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve a staged reaction process to ensure high purity and yield. The process can be divided into three stages:
Heat-insulating reaction: Conducted at temperatures below 35°C for 1 hour.
Heating reaction: Gradual heating to temperatures below 50°C over a period of 1 hour.
Refluxing reaction: Refluxing for 2 to 3 hours to complete the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Formation of amides or esters.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Hydroxy-3,5-dimethylbenzoyl chloride is used as an intermediate in organic synthesis, particularly in the preparation of various substituted benzoyl derivatives.
Biology and Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is utilized in the production of dyes, polymers, and other materials. Its reactivity makes it a valuable building block for complex chemical structures .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups play a crucial role in its chemical behavior. The molecular targets and pathways include:
Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-donating methyl groups.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylbenzoyl chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzoyl chloride: Lacks the methyl groups, affecting its reactivity and applications.
3,5-Dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl, altering its chemical properties
Uniqueness: 4-Hydroxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
42293-38-9 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
4-hydroxy-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4,11H,1-2H3 |
InChI-Schlüssel |
CGGXEGKLCZAVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


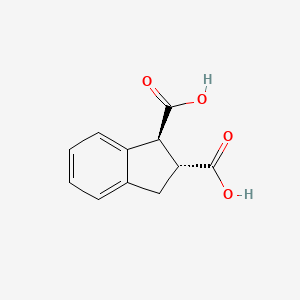
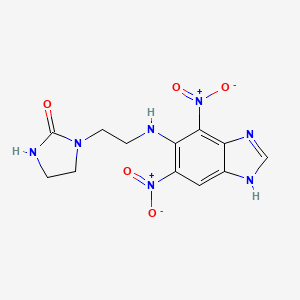
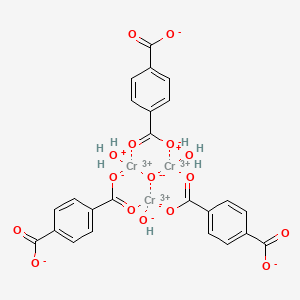
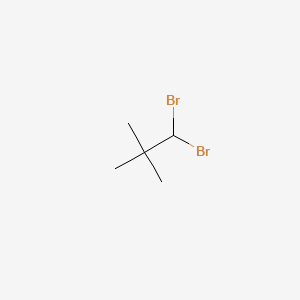
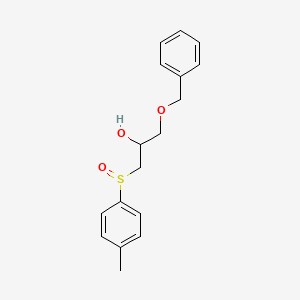
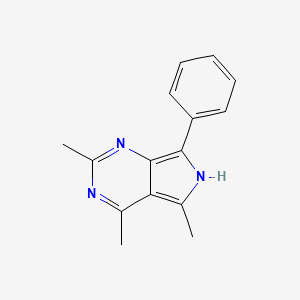
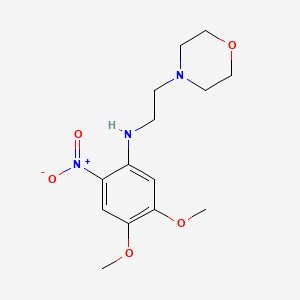
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
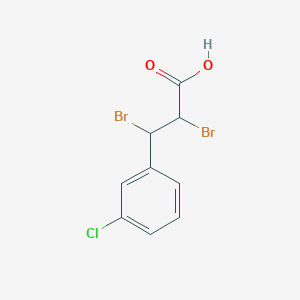
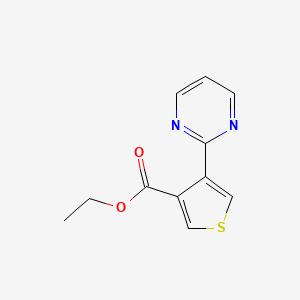
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

